molecular formula C14H20BNO3 B1355794 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 843646-72-0

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B1355794
CAS No.: 843646-72-0
M. Wt: 261.13 g/mol
InChI Key: QVGSPDOXCXYGMR-UHFFFAOYSA-N
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Description

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is an organic compound that features a boron-containing dioxaborolane ring attached to a phenyl group, which is further connected to an acetamide moiety

Biochemical Analysis

Biochemical Properties

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide plays a significant role in biochemical reactions, particularly in the context of borylation and hydroboration reactions. It interacts with various enzymes and proteins, facilitating the formation of boron-containing compounds. The compound is known to interact with palladium and copper catalysts, which are essential for the borylation of alkylbenzenes and the coupling with aryl iodides . These interactions are crucial for the synthesis of complex organic molecules and have implications in medicinal chemistry and material science.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of various enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, it can modulate cell signaling pathways, impacting processes such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand for certain enzymes, facilitating enzyme inhibition or activation. The compound’s boron moiety is particularly important for its binding interactions, allowing it to form stable complexes with various biomolecules . These interactions can lead to changes in gene expression and enzyme activity, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been observed to affect cellular function, with potential implications for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and modulating enzyme function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Its interactions with specific enzymes, such as those involved in borylation and hydroboration reactions, are critical for its metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall biochemical activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . Its localization is crucial for its activity and function, impacting processes such as enzyme activity, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with bis(pinacolato)diboron, forming the boronate ester. The general reaction conditions include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran, and heating the reaction mixture to around 80°C .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boron-containing compound used in Suzuki-Miyaura reactions.

    Pinacolborane: A boron reagent used in hydroboration reactions.

    Bis(pinacolato)diboron: A reagent used in borylation reactions.

Uniqueness

Its stability and reactivity make it a valuable compound in organic synthesis and materials science .

Properties

IUPAC Name

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-10(8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGSPDOXCXYGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585980
Record name 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843646-72-0
Record name 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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